Hexoprenaline sulfate Hexoprenaline sulfate Hexoprenaline sulfate is an ethanolamine sulfate salt. It is functionally related to a hexoprenaline.
Stimulant of adrenergic beta 2 receptors. It is used as a bronchodilator, antiasthmatic agent, and tocolytic agent.
Brand Name: Vulcanchem
CAS No.: 32266-10-7
VCID: VC21338346
InChI: InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)
SMILES: C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O
Molecular Formula: C22H34N2O10S
Molecular Weight: 518.6 g/mol

Hexoprenaline sulfate

CAS No.: 32266-10-7

Cat. No.: VC21338346

Molecular Formula: C22H34N2O10S

Molecular Weight: 518.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hexoprenaline sulfate - 32266-10-7

Specification

CAS No. 32266-10-7
Molecular Formula C22H34N2O10S
Molecular Weight 518.6 g/mol
IUPAC Name 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid
Standard InChI InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)
Standard InChI Key GTDCHGNGVGRHQY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O
Canonical SMILES C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O

Introduction

Chemical Properties and Structure

Hexoprenaline sulfate belongs to the chemical class of ethanolamine derivatives. Its chemical structure is characterized by multiple functional groups including hydroxyl groups and an amine side chain . The compound is formally classified as an ethanolamine sulfate salt that is functionally related to hexoprenaline .

Chemical Identification and Basic Properties

The complete chemical identification and properties of hexoprenaline sulfate are summarized in the following table:

PropertyValue
Chemical Name4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate
CAS Number3215-70-1
Molecular FormulaC₂₂H₃₄N₂O₁₀S
Molecular Weight518.58 g/mol
StereochemistryMixed
Alternative NamesBronalin, Gynipral, Etoscol, Ipradol, ST 1512, Byk 1512, Hyssonarin
IUPAC Name4-{2-[(6-{[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino}hexyl)amino]-1-hydroxyethyl}benzene-1,2-diol
Chemical StructureContains multiple hydroxyl groups and an amine side chain
SMILESOS(O)(=O)=O.OC(CNCCCCCCNCC(O)C1=CC(O)=C(O)C=C1)C2=CC=C(O)C(O)=C2
InChI KeyGTDCHGNGVGRHQY-UHFFFAOYSA-N

The molecular structure of hexoprenaline sulfate features a symmetric arrangement with catechol (dihydroxybenzene) groups on both ends of the molecule connected by a hexamethylene chain with amino groups . This structural configuration contributes to its specific receptor-binding properties and consequent pharmacological effects.

Pharmacological Properties

Hexoprenaline sulfate exhibits distinctive pharmacological properties that determine its therapeutic applications and clinical profile. Understanding its mechanism of action and pharmacokinetic characteristics provides insight into its efficacy and optimal usage patterns.

Mechanism of Action

Hexoprenaline exerts its pharmacological effects primarily through selective stimulation of beta-2 adrenergic receptors . When hexoprenaline binds to these receptors, it activates a cascade of intracellular signaling events that ultimately lead to physiological responses in target tissues. In bronchial smooth muscle, this activation results in:

  • Increased intracellular cyclic adenosine monophosphate (cAMP) levels

  • Activation of protein kinase A

  • Reduction in intracellular calcium concentrations

  • Relaxation of bronchial smooth muscle

  • Bronchodilation and improved airflow

In uterine tissue, similar mechanistic pathways lead to relaxation of the myometrium, forming the basis for its application as a tocolytic agent in preventing premature labor .

Pharmacokinetics

The pharmacokinetic profile of hexoprenaline sulfate varies according to the route of administration. When administered orally, intravenously, or via inhalation, the compound demonstrates the following characteristics:

  • Onset of action: Typically occurs within minutes when administered via inhalation or intravenously

  • Duration of effect: Approximately 50 minutes when taken orally

  • Distribution: Widely distributed throughout the body, reaching target tissues in the bronchial tree and uterus

  • Metabolism: Undergoes various metabolic processes typical for compounds containing amines and hydroxyl groups

  • Elimination: Primarily through renal excretion

Therapeutic Applications

Hexoprenaline sulfate has established therapeutic roles in two primary medical domains: respiratory medicine and obstetrics. Its selective beta-2 adrenergic properties make it particularly suitable for these applications.

Respiratory Applications

As a bronchodilator, hexoprenaline sulfate is indicated for the treatment of bronchospasm associated with obstructive airway diseases, including:

  • Asthma

  • Chronic bronchitis

  • Emphysema

The compound can be administered via different routes depending on the clinical situation, including oral, intravenous, and inhalation methods. This versatility allows for tailored therapeutic approaches based on disease severity and patient needs .

Obstetric Applications

Hexoprenaline sulfate, marketed under the trade name Gynipral in many countries, is utilized as a tocolytic agent to:

  • Suppress premature labor

  • Prevent threatened abortion associated with premature labor

Its ability to relax uterine smooth muscle through beta-2 receptor stimulation provides the mechanistic basis for this application. The compound's relatively selective action helps minimize cardiovascular side effects that can be problematic with less selective agents .

Clinical Efficacy and Comparative Studies

The clinical effectiveness of hexoprenaline sulfate has been evaluated in various comparative studies, establishing its relative position among similar therapeutic agents.

Efficacy in Respiratory Conditions

Clinical experience and double-blind studies have established hexoprenaline sulfate as an effective bronchodilator. Its major advantage over many other bronchodilators of equal efficacy is its generally low production of side effects, particularly tremor, palpitations, and tachycardia .

In comparative trials, hexoprenaline has demonstrated varying levels of efficacy relative to other bronchodilators:

  • Superior to orciprenaline and trimetoquinol in direct comparisons

  • Provided equivocal results when compared with salbutamol

  • As oral maintenance therapy for asthma, hexoprenaline was found superior to fenoterol, primarily because its somewhat lesser bronchodilatory effects were more than compensated for by a lower incidence of side effects

These findings suggest that hexoprenaline offers a favorable efficacy-to-side-effect ratio, making it a valuable option in the clinical management of obstructive airway diseases, particularly for patients who experience problematic side effects with other agents.

Efficacy as a Tocolytic Agent

As a tocolytic agent (Gynipral), hexoprenaline has demonstrated effectiveness in preventing threatened abortion with premature labor . Its selective beta-2 agonist properties allow for uterine relaxation with minimal cardiovascular effects compared to less selective agents, though comprehensive comparative studies with newer tocolytic agents are less abundant in the literature.

Regulatory Status and Availability

The regulatory status of hexoprenaline sulfate varies considerably across different global regions, impacting its availability and clinical utilization patterns.

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